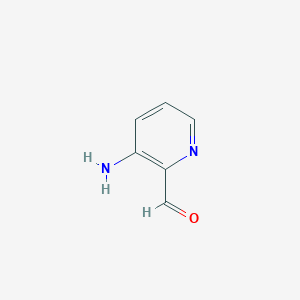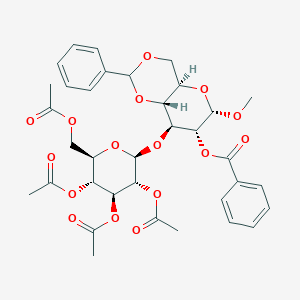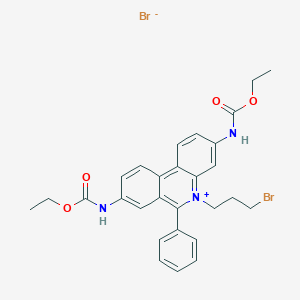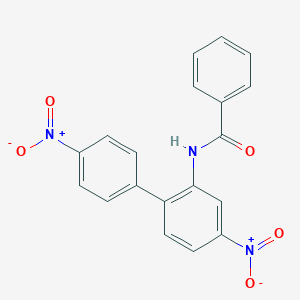
2-Hydroxypyridine
Vue d'ensemble
Description
2-Hydroxypyridine is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2 . It has a role as a plant metabolite and is a natural product found in Perilla frutescens, Lotus burttii, and other organisms . It is a bifunctional catalyst for a wide variety of acylation reactions .
Synthesis Analysis
2-Hydroxypyridines have emerged as versatile nucleophiles in organic synthesis . The N‐ and O‐functionalization of 2‐hydroxypyridines affords straightforward and practical methods for the construction of N‐substituted 2‐pyridones and O‐substituted 2‐hydroxypyridines . A fully continuous flow synthesis of 2-hydroxypyridine- N -oxide (HOPO), an important peptide coupling reagent used in a variety of pharmaceutical ingredient preparations, was designed, developed, and scaled up .Molecular Structure Analysis
The molecular structures of 2-Hydroxypyridine have been optimized using density functional theory (DFT) and coupled cluster with singles and doubles (CCSD) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
2-Hydroxypyridines are readily converted to the corresponding O -sulphamates and triflates and these derivatives undergo transition metal catalysed C-C coupling reaction .Physical And Chemical Properties Analysis
The gas-phase thermal tautomerization reaction between 2-hydroxypyridine (2-HPY) and 2-pyridone (2-PY) was investigated . The thermodynamic functions have been reported with the help of spectroscopic data using statistical methods revealing the correlations between these functions and temperature .Applications De Recherche Scientifique
Tautomerization Studies
2-Hydroxypyridine is often used in tautomerization studies due to its ability to exist in two tautomeric forms: 2-Hydroxypyridine and 2-Pyridone. This equilibrium serves as a model for understanding the behavior of nucleobases, which are fundamental to the structure of DNA and RNA . The study of this tautomerization is crucial for insights into molecular stability and reactivity, which has implications in fields ranging from biochemistry to materials science.
Nonlinear Optical (NLO) Behavior Analysis
The compound’s low total hyperpolarizability indicates poor NLO behavior, which is significant in the development of optical materials. However, the enhancement of the total hyperpolarizability of 2-Hydroxypyridine over that of 2-Pyridone can be attributed to bond length alternation, providing a pathway for designing better NLO materials .
Catalysis in Organic Synthesis
2-Hydroxypyridine acts as a bifunctional catalyst in various acylation reactions. It is particularly useful in generating β-oxopropyl carbonates from cyclic carbonates and alcohols, as well as in the aminolysis of polyglutamates, which are important reactions in peptide synthesis .
Synthesis of Pyridinol Blocked Isophorone Diisocyanate
In the field of polymer chemistry, 2-Hydroxypyridine is used in the synthesis of pyridinol blocked isophorone diisocyanate. This compound is a key intermediate in producing polyurethanes, which have a wide range of applications from foams to adhesives .
Computational Chemistry
2-Hydroxypyridine is a subject of interest in computational chemistry for studying the thermodynamic and kinetic properties of molecules. By applying various computational methods, researchers can predict the behavior of 2-Hydroxypyridine and its derivatives, which is essential for the design of new drugs and materials .
Chlorination and Tautomerism Studies
The effects of chlorination on the tautomeric equilibrium of 2-Hydroxypyridine have been studied using synchrotron-based techniques. Understanding how substituents like chlorine affect molecular structure and stability is vital for the development of pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
2-Hydroxypyridine, also known as 2-pyridone, is an organic compound that is primarily used in peptide synthesis . It forms hydrogen bond structures that are relevant to the base pairing mechanisms found in RNA and DNA . This suggests that the primary targets of 2-Hydroxypyridine are likely to be nucleic acids.
Mode of Action
The interaction of 2-Hydroxypyridine with its targets involves the formation of hydrogen bonds . This interaction can influence the structure and function of nucleic acids, potentially affecting processes such as transcription and translation.
Biochemical Pathways
The degradation of 2-Hydroxypyridine has been studied in certain bacteria, such as Rhodococcus rhodochrous . The initial hydroxylation of 2-Hydroxypyridine is catalyzed by a four-component dioxygenase, producing 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one . This compound is further oxidized to 2,3,6-trihydroxypyridine, which spontaneously forms a blue pigment . The ring opening of 2,3,6-trihydroxypyridine is catalyzed by a hypothetical cyclase . The final products of 2-Hydroxypyridine degradation are ammonium ion and α-ketoglutarate .
Pharmacokinetics
It is known that 2-hydroxypyridine is soluble in water, methanol, and acetone , which suggests that it may have good bioavailability.
Result of Action
Given its ability to form hydrogen bonds with nucleic acids , it may influence processes such as transcription and translation, potentially affecting gene expression and protein synthesis.
Action Environment
The action, efficacy, and stability of 2-Hydroxypyridine may be influenced by various environmental factors. For example, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment could affect its action. Additionally, factors such as pH and temperature could potentially influence the stability of 2-Hydroxypyridine and its interactions with its targets.
Safety and Hazards
Orientations Futures
The current status of 2-hydroxypyridine-derived catalysts is described with an emphasis on recent advancements in the realm of transition‐metal and organo‐catalyzed, as well as visible‐light promoted chemoselective functionalization of 2‐hydroxypyridines . The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines .
Propriétés
IUPAC Name |
1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKCCHYAOITMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Record name | 2-pyridone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2-pyridone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051716 | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder, soluble in water; [MSDSonline], Solid | |
| Record name | 2-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 20 °C | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.55 [mmHg] | |
| Record name | 2-Hydroxypyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2480 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hydroxypyridine | |
CAS RN |
72762-00-6, 142-08-5, 66396-89-2 | |
| Record name | 2-Pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72762-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072762006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridone, dimer | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-HYDROXYPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6770O3A2I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107.8 °C | |
| Record name | 2-Hydroxypyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-hydroxypyridine?
A1: 2-Hydroxypyridine has the molecular formula C5H5NO and a molecular weight of 95.10 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-hydroxypyridine?
A2: Researchers frequently employ UV/Vis spectroscopy, 1H-NMR, 13C-NMR, infrared (IR) spectroscopy, and Raman spectroscopy to characterize 2-hydroxypyridine and study its tautomeric equilibrium with 2-pyridone. [, , , ]
Q3: Does methylation at different positions on the 2-hydroxypyridine ring impact its vibrational modes?
A4: Yes, methylation at different positions on the 2-hydroxypyridine ring affects its vibrational modes as observed through REMPI, RAMAN, and IR spectroscopic studies. For instance, 3-methyl-2-hydroxypyridine exhibits a mixing of vibrational modes, including torsional bands, compared to the unsubstituted molecule. [, ]
Q4: How does 2-hydroxypyridine react with dimethylchlorinium ion in the gas phase?
A5: Gas-phase reactions with dimethylchlorinium ion reveal distinct reactivity patterns depending on the tautomeric form. 2-Hydroxypyridine undergoes N-methylation, while 2-pyridone undergoes O-methylation. This selectivity aligns with the calculated relative stabilities of the respective methylated product ions. []
Q5: Can 2-hydroxypyridine be used to extract organic solvents?
A6: Yes, 2-hydroxypyridine can be used as an alternative to carbon disulfide for extracting organic solvents from activated charcoal. This method, using 2-hydroxypyridine in its liquid state at 150°C, allows for accurate and precise determination of solvents in the air. []
Q6: How does 2-hydroxypyridine facilitate the ruthenium(II)-catalyzed C–H bond activation/arylation reaction?
A7: 2-Hydroxypyridine-based ligands, specifically 5-trifluoromethyl-2-hydroxypyridine, significantly enhance the catalytic activity of [(η6-p-cymene)RuCl2]2 in ortho C-H bond arylation reactions. NMR and DFT studies suggest that the ligand coordinates to the ruthenium center, facilitating the C-H activation step with a lower energy barrier. []
Q7: What is the role of 2-hydroxypyridine in the synthesis of N-carbonylmethylene-2-pyridones?
A8: 2-Hydroxypyridine acts as a starting material in a palladium-catalyzed three-component chemospecific allylic substitution cascade to synthesize N-carbonylmethylene-2-pyridone derivatives. The reaction proceeds with high chemoselectivity, minimizing the formation of unwanted O-alkylated byproducts. []
Q8: How is 2-hydroxypyridine degraded by microorganisms?
A9: Several bacterial species can degrade 2-hydroxypyridine. For instance, Burkholderia sp. strain MAK1 utilizes a novel pathway involving a 2-hydroxypyridine 5-monooxygenase (HpdABCDE), converting it to 2,5-dihydroxypyridine. [] In contrast, Rhodococcus rhodochrous strain PY11 employs a four-component dioxygenase (HpoBCDF) for the initial hydroxylation of 2-hydroxypyridine, leading to the formation of a blue pigment. []
Q9: What are the potential environmental impacts of 2-chloropyridine and its degradation products?
A10: 2-Chloropyridine is a common pollutant and exhibits genotoxicity even at low concentrations (50 mg/L). Furthermore, UV irradiation of 2-chloropyridine generates 2-hydroxypyridine, a degradation product that also exhibits genotoxicity across a range of concentrations (5-400 mg/L). []
Q10: How does the inclusion of a nitrogen atom influence the tautomeric equilibrium in 2-hydroxypyridine?
A12: Theoretical investigations demonstrate that incorporating a nitrogen atom into the ring, transforming 2-hydroxypyridine into 4-hydroxypyrimidine, shifts the tautomeric equilibrium towards the keto form (4(3H)-pyrimidinone). This shift is attributed to changes in aromaticity, intramolecular hydrogen bonding, and electronic delocalization patterns. []
Q11: What insights do theoretical studies provide regarding the phototautomerization of 2-pyridone/2-hydroxypyridine in the gas phase?
A13: Multiconfigurational calculations (CASSCF and CASPT2) reveal that phototautomerization from 2-pyridone to 2-hydroxypyridine occurs via excitation to the S1 (ππ*) state, followed by a roaming process involving hydrogen atom migration. The reverse process is less feasible due to the high energy barrier for reaching the necessary conical intersection. []
Q12: How does the stability of iron(III) complexes differ between 2-hydroxypyridine and its 3- and 4-hydroxy isomers?
A14: Iron(III) complexes with 2-hydroxypyridine exhibit significantly higher stability compared to complexes with 3- and 4-hydroxypyridine. This enhanced stability is attributed to the bidentate chelation ability of 2-hydroxypyridine, involving both the oxygen and nitrogen atoms. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)










